molecular formula C3H8AsNO5 B118501 3-Arsonoalanine CAS No. 151291-89-3

3-Arsonoalanine

Cat. No. B118501
M. Wt: 213.02 g/mol
InChI Key: LRPCZPBTWUDWAC-UHFFFAOYSA-N
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Description

3-Arsonoalanine, also known as 2-amino-3-arsonopropionate or 2-amino-3-arsonopropionic acid , is a chemical compound with the molecular formula C3H8AsNO5 . It has a molar mass of 213.02 .


Synthesis Analysis

3-Arsonoalanine has been synthesized by the Strecker synthesis from the unstable compound arsonoacetaldehyde . This process involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide to yield an α-aminonitrile, which is then hydrolyzed to give the desired amino acid.


Molecular Structure Analysis

The molecular structure of 3-Arsonoalanine consists of an arsenic atom bonded to a carboxyl group (-COOH) and an amino group (-NH2) via a three-carbon chain . The arsenic atom is also bonded to three oxygen atoms, forming an arsonic acid group .


Physical And Chemical Properties Analysis

3-Arsonoalanine has a boiling point of 582.1±60.0 °C and a pKa of 1.91±0.10 . These properties are predicted values and may vary under different conditions.

Scientific Research Applications

1. Enzyme Reaction Systems and Phenylalanine Biosynthesis

3-Arsonoalanine, a derivative of the amino acid alanine, plays a role in enzyme reaction systems. For instance, in the study of L-Phenylalanine (L-Phe) biosynthesis, key enzymes are identified and quantified to enhance production efficiency. Such research has implications in food and medicinal applications, where amino acids like phenylalanine are critical (Ding et al., 2016).

2. Surface-Enhanced Raman Scattering for Organoarsenic Detection

The detection and characterization of organoarsenic compounds, which include derivatives like 3-Arsonoalanine, are enhanced by Surface-Enhanced Raman Scattering (SERS). This technique uses silver/polydimethylsiloxane nanocomposites to identify trace amounts of these compounds in water, highlighting environmental risks associated with their use (Olavarría-Fullerton et al., 2011).

3. Angiogenic Potential of Organoarsenic Compounds

Studies on compounds like Roxarsone, which shares structural similarities with 3-Arsonoalanine, reveal their angiogenic potential. This research is significant for understanding the environmental and health impacts of such compounds, as they are used extensively in the poultry industry (Basu et al., 2008).

4. Biotransformation of Organoarsenic Acids by Microbial Activity

The biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species underlines the environmental impact of such compounds. Understanding their microbial degradation pathways helps in assessing the release of more toxic inorganic arsenic into the environment (Stolz et al., 2007).

5. Non-Natural Amino Acid Utilization in Protein Engineering

Incorporation of non-natural amino acids like 3-Arsonoalanine into proteins opens new avenues in protein engineering. This method, which replaces natural amino acids in proteins, has significant implications for functional studies and protein modification (Kiick et al., 2001).

properties

IUPAC Name

2-amino-3-arsonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCZPBTWUDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934220
Record name 3-Arsonoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Arsonoalanine

CAS RN

151291-89-3
Record name 3-Arsonoalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Arsonoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
BRS ALI, HBF DIXON - European journal of biochemistry, 1993 - Wiley Online Library
… D~-3-Arsonoalanine has been synthesized by the Strecker synthesis from the unstable … Attempted non-enzymic transamination of 3-arsonoalanine gave elimination of arsenite, in …
Number of citations: 6 febs.onlinelibrary.wiley.com
RR Khristoforov, BS Sukhareva, HB Dixon… - Biochemistry and …, 1995 - europepmc.org
… The interaction of glutamate decarboxylase with the aspartate analogues 3-arsonoalanine and 3-phosphonoalanine, with the glutamate analogues 2-amino-4-arsonobutyric acid and 2-…
Number of citations: 6 europepmc.org
RR Khristoforov, BS Sukhareva, HB Dixon… - Biokhimiia (Moscow …, 1996 - europepmc.org
The interaction of glutamate decarboxylase with the aspartate and glutamate analogues modified at C3 and C4 was studied. 3-Arsonoalanine, 3-phosphonoalanine, 2-amino-4-…
Number of citations: 1 europepmc.org
M Marangolo, D Zisterer, DC Williams… - … Cellular, Molecular, and …, 1997 - Springer
The amino acid taurine is present in high concentrations in the brain but its functions are far from clear. It has been variously suggested to be an osmoregulator, an antioxidant, a …
Number of citations: 4 link.springer.com
HBF Dixon - Advances in inorganic chemistry, 1996 - Elsevier
… The Ki values for (racemic) 3-arsonoalanine and 3phosphonoalanine were 1.1 and 3.3 mM, so they bound much less tightly (and the corresponding glutamate analogues hardly …
Number of citations: 254 www.sciencedirect.com
PL Nicklin, WJ Irwin, IF Hassan, M Mackay… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… The arsono analogue of L-aspartate (DL-3-arsonoalanine, 5) inhibited L-aspartate (32.5 + 1.7%; … DL-3-(hydroxyphosphoryl)alanine (2) and DL-3arsonoalanine (5) are novel inhibitors of …
Number of citations: 41 www.sciencedirect.com
HBF Dixon, EK Mutenda… - Applied Organometallic …, 1997 - Wiley Online Library
… Ali and Dixon15 made 3-arsonoalanine, an analogue of aspartate, from arsonoacetaldehyde; the equivalent analogue of glutamate was made earlier.These have not yet proved to be …
Number of citations: 4 onlinelibrary.wiley.com
ACII plus Dioxygen - Advances in Inorganic Chemistry, 1997 - books.google.com
This article summarizes areas of chromium chemistry that are often neglected in modern textbooks of inorganic chemistry, and yet are topics of considerable research importance. It has …
Number of citations: 0 books.google.com
AG Sykes - 1999 - books.google.com
Advances in Inorganic Chemistry presents timely and informative summaries of the current progress in a variety of subject areas within inorganic chemistry, ranging from bioinorganic to …
Number of citations: 5 books.google.com
БС Сухарева, ЕЛ Дарий, ИВ Печик, АА Шульга - 1995 - elibrary.ru
… It were found slow substrates and weak inhibitors of glutamate decarboxylase: 3-arsonoalanine, 3-phosphonoalanine, 2-amino-4-arsonobutyric acid, 2-amino-4-phosphonobutyric acid, …
Number of citations: 0 elibrary.ru

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